ANTIMONY COPPER OXIDE
Description
Contextual Significance in Advanced Materials Science
Antimony copper oxide and its related composite materials are emerging as a significant area of research in advanced materials science. These materials are drawing attention due to their unique electronic and optical properties, which make them suitable for a range of applications. cardiff.ac.ukresearchgate.net The combination of antimony and copper oxides allows for the tuning of material properties, opening up possibilities in fields such as photovoltaics, catalysis, and electronics. bohrium.comresearchgate.netmdpi.com The abundance and low toxicity of copper and the versatile oxidation states of antimony contribute to their appeal for developing novel, cost-effective, and environmentally friendly technologies. cardiff.ac.ukdiva-portal.org
Historical Development of Research on Antimony and Copper Oxide Systems
The study of individual binary oxides of copper and antimony has a long history. cardiff.ac.uktandfonline.com Copper oxides, in their various forms, have been investigated for their semiconducting properties for decades, particularly in the context of early electronic devices and, more recently, for solar energy applications. cardiff.ac.uk Similarly, antimony oxides have been utilized for their flame-retardant properties and as catalysts. diva-portal.orgchalmers.se The intentional combination of these two oxide systems in a research context is a more recent development, driven by the quest for new materials with enhanced functionalities. Early investigations into copper-antimony systems were often in the context of metallurgy and the study of impurities in copper refining. tandfonline.comtib.eu However, the deliberate synthesis and characterization of this compound compounds and composites for specific technological applications have gained momentum in the 21st century.
Classification of this compound Materials for Research Purposes
For research and development, this compound materials can be broadly categorized to delineate the focus of investigation.
Research often begins with a fundamental understanding of the constituent binary oxides.
Binary Antimony Oxides: Antimony exists in several oxide forms, primarily antimony trioxide (Sb₂O₃) and antimony pentoxide (Sb₂O₅), with an intermediate mixed-valence oxide, antimony tetroxide (Sb₂O₄). acs.orgwikipedia.org Research on these binary oxides focuses on their electronic structure, optical properties, and potential as transparent conducting oxides. acs.orgacs.org For instance, density functional theory calculations have been employed to study the electronic structures and bonding differences between Sb(III) and Sb(V) ions with oxygen. acs.org
Binary Copper Oxides: Copper forms three primary oxides: cuprous oxide (Cu₂O), cupric oxide (CuO), and the less common paramelaconite (Cu₄O₃). cardiff.ac.ukresearchgate.netbohrium.com These p-type semiconductors are extensively studied for their potential in solar energy conversion due to their favorable optical and electrical properties. bohrium.comresearchgate.net Research has focused on understanding their band structures, defects, and the correlation between material properties and photovoltaic device performance. cardiff.ac.ukmdpi.com
This category includes materials where copper and antimony are chemically bonded in a single-phase or multi-phase crystalline structure. These mixed metal oxides are synthesized through various methods, including solid-state reactions and hydrothermal synthesis. ajchem-a.comoup.com Research in this area explores the novel properties that arise from the interaction of copper and antimony within the same crystal lattice. For example, a new copper antimony oxide with the composition Cu₉Sb₄O₁₉ was synthesized via a solid-state reaction under high pressure. oup.com Another example is the hydrothermal synthesis of copper antimony oxide (Cu₂Sb₂O), which has shown potential for photovoltaic applications. ajchem-a.com
Doping is a key strategy to modify the properties of semiconductor materials.
Antimony-Doped Copper Oxide: Introducing antimony as a dopant into copper oxide lattices can significantly alter their electrical and photoelectrochemical properties. researchgate.net Research has shown that Sb-doping in Cu₂O thin films can improve their crystalline quality and enhance photocurrent, making them more suitable for applications like water splitting. researchgate.net The introduction of antimony can also influence the electronic structure and inhibit the oxidation of copper. nih.gov
Copper-Doped Antimony Oxide: Conversely, doping antimony oxides with copper is another area of investigation. For instance, the introduction of copper oxide into tin oxide ceramics, which also contain antimony, has been shown to improve their electrical properties for varistor applications. researchgate.netiphy.ac.cniphy.ac.cn Research has also explored the effects of copper metallic nanoparticles on the properties of antimony phosphate (B84403) glasses. researchgate.net
Overview of Current Research Landscape and Key Challenges
The current research landscape for this compound materials is dynamic and expanding. Key areas of investigation include:
Photovoltaics: A significant portion of research is dedicated to developing antimony-copper-oxide-based materials for solar cells, either as absorber layers or transparent conducting oxides. cardiff.ac.ukajchem-a.com
Catalysis: The catalytic activity of these materials is being explored for various chemical reactions, including the reduction of pollutants. mdpi.comresearchgate.netnih.gov
Electronics: The unique electrical properties of these compounds are being investigated for applications in devices like varistors. researchgate.netiphy.ac.cn
Despite promising results, several challenges remain. A primary challenge is achieving precise control over the stoichiometry, phase purity, and morphology of the synthesized materials, which are crucial for reproducible and optimal performance. ajchem-a.comoup.com For photovoltaic applications, while theoretical efficiencies are high, experimental values have been significantly lower, indicating a need for a deeper understanding of the fundamental electronic and optical properties to overcome performance limitations. cardiff.ac.uk Furthermore, scaling up the synthesis of these materials for industrial applications while maintaining their desired properties is a significant hurdle. diva-portal.org
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods are versatile solution-based techniques carried out in sealed vessels (autoclaves) at elevated temperatures and pressures. These methods are particularly effective for synthesizing crystalline materials, including complex oxides, directly from solution. The primary distinction between the two is the solvent used; hydrothermal synthesis employs water, while solvothermal synthesis utilizes non-aqueous organic solvents.
Hydrothermal synthesis is a powerful tool for producing copper antimony oxide materials due to its ability to control particle size, morphology, and crystallinity by tuning various reaction parameters. The key parameters influencing the synthesis include temperature, reaction time, pH of the solution, and the choice of precursors and additives.
The temperature inside the autoclave is a critical factor that directly affects the nucleation and growth kinetics of the crystals. Studies on related copper oxide systems show that an increase in synthesis temperature generally leads to an increase in the average crystallite size. For instance, in the synthesis of CuO nanoparticles, increasing the temperature from 105°C to 150°C resulted in a significant increase in grain size. researchgate.net This principle of temperature control is fundamental to achieving desired particle dimensions in more complex systems like this compound.
The pH of the precursor solution also plays a crucial role. In a study detailing the synthesis of copper (II) oxide nanoparticles, a sodium hydroxide solution was added to a copper sulfate solution to adjust the pH to 9, which was essential for the precipitation process before the hydrothermal treatment. sapub.org This control over pH is vital for ensuring the correct chemical species are present in solution for the formation of the desired oxide phase.
A specific example of hydrothermal synthesis involved preparing Cu₂Sb₂O films. The process used an aqueous solution of copper nitrate trihydrate, antimony chloride, and potassium hydroxide. The solution, along with FTO glass substrates, was placed in a Teflon-lined stainless-steel autoclave and maintained at 200°C for 6 hours. This method allows for the creation of various structures, including nanospheres, nanosheets, and nanowires, by adjusting the process parameters. researchgate.net
The table below summarizes findings from hydrothermal synthesis of copper oxides, illustrating the impact of key parameters on the final product.
| Product | Precursors | Temperature (°C) | Time (h) | Key Findings |
| CuO Nanoparticles | Copper (II) chloride, Sodium hydroxide | 105 - 150 | 12 | Average grain size increased from 25 nm to 66 nm with increasing temperature. researchgate.net |
| CuO Nanoparticles | Copper sulfate, Sodium hydroxide | 200 | 6 | An average particle size of 27 nm with a monoclinic crystal structure was achieved. sapub.org |
| Cu₂Sb₂O Films | Copper nitrate trihydrate, Antimony chloride, Potassium hydroxide | 200 | 6 | Resulted in the formation of polycrystalline monoclinic structure after annealing. researchgate.net |
Solvothermal synthesis extends the principles of the hydrothermal method to non-aqueous solvents, which can significantly influence the resulting product's morphology, phase, and composition. The choice of solvent, precursors, and surfactants are key variables in controlling the synthesis of nanostructured materials.
While much of the solvothermal research in the copper-antimony system has focused on sulfides, the methodologies provide insight into potential routes for oxides. dnu.dp.uaacs.orgnih.gov For example, the synthesis of copper antimony sulfide (B99878) (Cu₃SbS₄) nanoparticles utilized an ethylene glycol and polyethylene (B3416737) glycol solvent system at temperatures between 110-120°C (383-393 K) for 12 hours. dnu.dp.ua This demonstrates the use of high-boiling point organic solvents to achieve specific crystalline phases.
In related research, oleylamine has been highlighted as a versatile reagent in the synthesis of various nanoparticles, acting as a solvent, surfactant, and even a reducing agent depending on other synthesis parameters. researchgate.net The use of such functional solvents can be instrumental in directing the size and shape of the resulting nanostructures. For instance, polyvinylpyrrolidone (PVP) has been employed as a capping agent or surfactant in solvothermal processes to control particle growth and prevent agglomeration. researchgate.net
The table below outlines examples of solvothermal synthesis in the copper-antimony-chalcogenide system, which can inform potential strategies for oxide synthesis.
| Product | Precursors | Solvent/Surfactant | Temperature (°C) | Time (h) | Resulting Morphology/Phase |
| Cu₃SbS₄ Nanoparticles | Copper, Antimony, Sulfur sources | Ethylene glycol + Polyethylene glycol | 110 - 120 | 12 | Nanoparticles with a yield of 85%. sapub.orgdnu.dp.ua |
| Cu₃SbS₄ to CuSbS₂ | Copper and Antimony sources | Ethylene glycol / PVP | 200 - 240 | - | Phase transformation from pure Cu₃SbS₄ to CuSbS₂ with increasing temperature. researchgate.net |
| CuSbS₂, Cu₁₂Sb₄S₁₃, Cu₃SbS₃ | Copper diethyldithiocarbamate, Antimony diethyldithiocarbamate | - | - | - | Selective synthesis of various copper antimony sulfide phases with diverse morphologies. acs.org |
Solid-State Reaction Techniques
Solid-state reactions involve the thermal reaction of solid precursors to form a new solid product. This method is a cornerstone of inorganic materials synthesis, often requiring high temperatures to facilitate the diffusion of ions between the reacting solids.
The application of high pressure during solid-state synthesis can stabilize novel crystallographic phases that are not accessible under ambient pressure conditions. This technique can lead to the formation of denser materials with unique electronic and magnetic properties.
A notable example is the synthesis of a novel copper antimony oxide, Cu₉Sb₄O₁₉. This compound was synthesized via a solid-state reaction between CuO and CuSb₂O₆ in a 3.5:1 molar ratio. The reaction was carried out at a temperature of 1000°C and a pressure of 10 kbar. The resulting material was found to have a body-centered cubic unit cell. This demonstrates the capability of high-pressure techniques to create new compositions within the copper-antimony-oxygen system.
| Compound | Precursors | Molar Ratio | Temperature (°C) | Pressure (kbar) | Resulting Phase |
| Cu₉Sb₄O₁₉ | CuO, CuSb₂O₆ | 3.5 : 1 | 1000 | 10 | Body-centered cubic |
Conventional solid-state synthesis is a widely used, straightforward method for producing polycrystalline oxide materials. The process typically involves intimately mixing powdered precursors and heating them at high temperatures for extended periods, often with intermediate grinding steps to ensure homogeneity.
This method has been successfully employed to synthesize various intermetallic copper-antimony alloys, providing a basis for oxide synthesis. For instance, Cu₂Sb and Cu₃Sb alloys were prepared by mixing copper and antimony powders in stoichiometric ratios (2:1 and 3:1, respectively). acs.org The mixtures were sealed in quartz tubes, heated to 1000°C, and held for 4 hours before being quenched in water. acs.org
While direct examples for antimony copper oxides are less detailed in the provided search results, the general principle involves selecting appropriate oxide or carbonate precursors of copper and antimony, mixing them in the desired stoichiometry, and calcining the mixture at high temperatures. The reaction temperature, time, and atmosphere are critical parameters that determine the final phase and purity of the product. The synthesis of copper iron oxides from nanocrystal precursors, for example, shows that reacting copper nanocrystals with iron oxide nanocrystals can yield different phases of the ternary oxide depending on the crystal phase of the iron oxide precursor. acs.org This suggests that using nanostructured precursors in solid-state reactions can offer better control over the final product.
Solution-Based and Wet Chemical Synthesis Strategies
Solution-based and wet chemical methods encompass a range of techniques that use liquid-phase reactions to synthesize materials at relatively low temperatures. These methods, including precipitation, co-precipitation, and sol-gel approaches, offer excellent control over particle size, morphology, and composition by manipulating solution parameters like precursor concentration, pH, and temperature.
One facile process for the synthesis of copper antimonite (CuSb₂O₄) involves the reaction of antimony trioxide with a copper-ammonia complex at reflux conditions (around 65°C) for approximately one hour. up.ac.za The reaction is driven to completion by distilling off the ammonia, yielding a well-crystallized product. up.ac.za
Another wet chemical approach was used to prepare a Cu₂O-Sb₂O₃ nanocomposite. This method involved mixing 0.1 M solutions of antimony chloride and copper nitrate. The pH of the mixed aqueous solution was increased to 10 by adding ammonium hydroxide, followed by heating in an autoclave at 150°C for 10 hours. The resulting product was filtered, dried, and calcined at 400°C for 5 hours to obtain the final two-phase nanomaterial.
The table below provides examples of solution-based synthesis strategies for copper-antimony-oxide materials.
| Product | Precursors | Method | Key Parameters | Resulting Material |
| CuSb₂O₄ | Antimony trioxide, Copper carbonate hydroxide, Ammonia solution | Reflux/Distillation | Reflux at ~65°C for 1h, followed by ammonia distillation. up.ac.za | Crystalline cuboid particles (~4 µm). up.ac.za |
| Cu₂O-Sb₂O₃ | Antimony chloride, Copper nitrate, Ammonium hydroxide | Hydrothermal/Calcination | pH 10; Autoclave at 150°C for 10h; Calcination at 400°C for 5h. | Two-phase nanomaterial composed of Cu₂O and Sb₂O₃ phases. |
| CuO Nanorods | - | Wet-Chemical | - | Nanorods with diameters between 16 nm and 25 nm. researchgate.netresearchgate.net |
| CuO Nanoparticles | Copper acetate monohydrate, Sodium hydroxide | Wet Chemical | Reaction allowed to proceed for 3 hours with continuous stirring. jscholarpublishers.com | Pure phase monoclinic crystalline structures with an average diameter of 32.85 nm. jscholarpublishers.com |
Properties
CAS No. |
18464-96-5 |
|---|---|
Molecular Formula |
C15H34Si |
Synonyms |
ANTIMONY COPPER OXIDE |
Origin of Product |
United States |
Advanced Characterization of Antimony Copper Oxide Material Systems
Structural Elucidation Techniques
X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the lattice parameters of antimony copper oxide compounds. Research has shown that copper antimony oxide, specifically CuSb₂O₆, exhibits distinct crystallographic phases depending on the temperature. At room temperature, CuSb₂O₆ crystallizes in a monoclinically distorted trirutile structure. mdpi.comd-nb.info A second-order phase transition occurs below 380-400 K, transforming the high-temperature tetragonal α-CuSb₂O₆ phase (space group P4₂/nmn) to the monoclinic β-CuSb₂O₆ phase (space group P2₁/n). d-nb.info This transition is driven by the Jahn-Teller effect.
The lattice parameters for these phases have been determined through XRD analysis. For the monoclinic β-CuSb₂O₆, the lattice parameters have been reported as a = 4.637(9) Å, b = 4.638(6) Å, c = 9.304(2) Å, and β = 91.1(2)°. mdpi.com The thermal expansion of these lattice parameters has also been studied as a function of temperature. d-nb.info In solid solutions with tin dioxide, CuSb₂O₆-based solid solutions also exhibit a monoclinic structure. researchgate.net
| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| α-CuSb₂O₆ (High T) | Tetragonal | P4₂/nmn | - | - | - | - |
| β-CuSb₂O₆ (Room T) | Monoclinic | P2₁/n | 4.637(9) | 4.638(6) | 9.304(2) | 91.1(2) |
Electron diffraction techniques, such as Selected Area Electron Diffraction (SAED), are powerful tools for investigating the local crystal structure and orientation of materials at the nanoscale. wikipedia.org SAED patterns provide information on the crystallographic planes and can be used to identify the crystal structure of individual nanoparticles or specific regions of a material. wikipedia.org
In the context of copper antimony oxide and related materials, SAED is employed to confirm the crystalline nature of synthesized nanostructures. For instance, in composite materials, SAED patterns can reveal identifiable diffraction peaks corresponding to the specific planes of the crystalline component. mdpi.com The nature of the diffraction pattern, whether it consists of sharp spots or rings, indicates whether the analyzed area is a single crystal or polycrystalline. youtube.com While specific SAED patterns for this compound are not detailed in the provided search results, the technique is a standard method for the crystallographic analysis of nanomaterials. wikipedia.orgyoutube.com
Neutron diffraction is a specialized technique that is particularly sensitive to the magnetic moments of atoms, making it indispensable for determining the magnetic structure of materials like copper antimony oxide. Studies on CuSb₂O₆ have utilized neutron diffraction to probe its magnetic ordering at low temperatures. researchgate.net
Research has confirmed the presence of long-range antiferromagnetic order in CuSb₂O₆ below a Néel temperature of approximately 8.5 K. researchgate.net Neutron diffraction experiments have determined that the magnetic structure is characterized by a propagation vector of k = (1/2, 0, 1/2). researchgate.net This indicates an antiferromagnetic coupling between the magnetic moments of the Cu²⁺ ions. researchgate.net The magnetic moments in the β-CuSb₂O₆ phase have been found to lie nearly parallel to the nist.gov direction. researchgate.net Due to the weak intensity of magnetic reflections, detailed refinement of the magnetic structure can be challenging. researchgate.net
Morphological and Microstructural Analysis
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are widely used to investigate the surface morphology and microstructure of this compound materials. These techniques provide detailed images of the particle shape, size, and aggregation state.
Studies on CuSb₂O₆ have revealed a variety of morphologies depending on the synthesis conditions. FESEM analysis of CuSb₂O₆ powders has shown the presence of microrods, hexagonal microplates, and nanoparticles with an average size of around 51.2 nm. researchgate.net In other preparations, the nanostructures have been identified as irregular particles, nanorods with an average length of approximately 77 nm, and polyhedral nanostructures of varying sizes. researchgate.net The use of FESEM is crucial for understanding how synthesis parameters influence the final morphology of the this compound product, which in turn affects its properties and potential applications.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer unparalleled spatial resolution for the characterization of nanoscale features in this compound materials. TEM provides direct imaging of nanoparticles, allowing for the determination of their size, shape, and distribution. researchgate.net
HRTEM goes a step further by enabling the visualization of lattice fringes, which are the periodic arrangement of atoms in a crystal. The spacing between these fringes can be measured and correlated with the d-spacing values obtained from XRD, providing confirmation of the crystalline phase at the nanoscale. mdpi.comresearchgate.net For copper-based oxide nanoparticles, HRTEM has been used to identify specific crystal planes by measuring the interplanar spacing. researchgate.net Although specific HRTEM images for this compound are not provided in the search results, this technique is essential for identifying crystalline defects, grain boundaries, and the atomic structure of individual nanoparticles. nist.gov
Atomic Force Microscopy (AFM) for Surface Topography and Local Probes
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. Interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser system, generating a precise topographical map. AFM is instrumental in characterizing the surface morphology of this compound systems, revealing critical parameters such as grain size, surface roughness, and the distribution of surface features.
In the study of metal oxide thin films, AFM analysis has shown that surface morphology is highly dependent on preparation conditions like annealing temperature and doping. For instance, in copper oxide thin films, an increase in annealing temperature can lead to the formation of more defined, rod-like nanostructures and an increase in root mean square (RMS) surface roughness. This is due to the coalescence and growth of grains at higher temperatures. Similarly, doping can significantly alter the surface topography; doping copper oxide with elements like tin (Sn) has been observed to decrease crystallite size and lead to a smoother, more homogenous surface with reduced roughness.
While specific AFM studies on this compound are not extensively detailed in the provided context, the principles of characterization are directly transferable. The analysis would involve quantifying the surface roughness (Ra, Rq), observing the size and shape of crystalline grains, and identifying any surface defects or domains. This information is crucial for understanding how surface characteristics influence the material's properties in applications such as catalysis and electronics, where surface area and structure are paramount.
| Material System | Deposition/Treatment Condition | Mean Grain Size | RMS Surface Roughness (Rrms) |
|---|---|---|---|
| Copper Oxide (CuO) | Annealed at 200°C | Not Specified | 4.80 nm |
| Copper Oxide (CuO) | Annealed at 300°C | Not Specified | 5.70 nm |
| Undoped Copper Oxide (CuO) | Solution-based method | 90 nm | ~35 nm (peak heights) |
| 5% Sn-doped Copper Oxide | Solution-based method | 37 nm | Reduced compared to undoped |
Spectroscopic Probing of Electronic States and Bonding
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a material is irradiated with a beam of X-rays, photoelectrons are emitted from the sample's surface. The binding energies of these photoelectrons are characteristic of each element. Furthermore, small shifts in these binding energies (chemical shifts) provide detailed information about the oxidation state and local chemical environment of the atoms.
For this compound, XPS is essential for confirming the presence of copper, antimony, and oxygen and, more importantly, for determining their respective oxidation states.
Copper (Cu 2p): The Cu 2p spectrum is used to identify the oxidation state of copper. Cu(II) (as in CuO) is characterized by a main Cu 2p3/2 peak around 933-934 eV and the presence of strong "shake-up" satellite peaks at higher binding energies (around 941-944 eV). In contrast, Cu(I) (as in Cu2O) and metallic Cu(0) have their Cu 2p3/2 peaks at lower binding energies (around 932.6 eV) and lack these prominent satellite features.
Antimony (Sb 3d): The Sb 3d region provides insight into the oxidation state of antimony. The Sb 3d5/2 peak for Sb(III) (as in Sb2O3) is typically found at a binding energy of approximately 529.9-531 eV, while the peak for Sb(V) (as in Sb2O5) appears at a higher binding energy, around 530.9 eV. thermofisher.com
Oxygen (O 1s): The O 1s spectrum helps to distinguish between different oxygen species. The primary peak for lattice oxygen in metal oxides (O2-) typically appears around 529.8-530.5 eV. researchgate.netresearchgate.net
A significant challenge in the XPS analysis of antimony oxides is the direct overlap of the Sb 3d5/2 peak with the O 1s peak. thermofisher.com To overcome this, analysis relies on the well-separated Sb 3d3/2 peak, which does not overlap with other signals. The binding energy and intensity of the Sb 3d5/2 component are then determined based on the known spin-orbit splitting (approximately 9.39 eV) and the theoretical intensity ratio (3:2) of the 3d doublet. thermofisher.com Any remaining intensity at the Sb 3d5/2 position can then be attributed to oxygen. thermofisher.com
| Element/Orbital | Chemical State | Binding Energy (eV) | Key Spectral Features |
|---|---|---|---|
| Cu 2p3/2 | Cu(II)O | ~933.7 eV researchgate.net | Strong shake-up satellites present |
| Cu 2p3/2 | Cu(I)2O | ~932.6 eV | No shake-up satellites |
| Sb 3d5/2 | Sb2O3 (Sb3+) | ~529.9 - 531 eV thermofisher.comresearchgate.net | Overlaps with O 1s |
| Sb 3d3/2 | Sb2O3 (Sb3+) | ~539.4 eV | Used for analysis due to O 1s overlap |
| Sb 3d5/2 | Sb2O5 (Sb5+) | ~530.9 eV thermofisher.com | Overlaps with O 1s |
| Sb 3d3/2 | Sb2O5 (Sb5+) | ~540.3 eV | Used for analysis due to O 1s overlap |
| O 1s | Lattice Oxygen (O2-) | ~529.8 - 530.5 eV researchgate.netresearchgate.net | Overlaps with Sb 3d5/2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy levels (electronic transitions). For semiconductor materials like this compound, UV-Vis spectroscopy is a primary method for determining the optical band gap (Eg), which is the minimum energy required to excite an electron from the valence band to the conduction band.
The analysis involves measuring the absorbance of the material over a range of wavelengths and then using a Tauc plot to extrapolate the optical band gap. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap (Eg) is used for this purpose. The nature of the electronic transition (direct or indirect) determines the specific form of the Tauc plot equation. The optical properties are crucial for applications in photocatalysis and optoelectronics.
For copper oxide (CuO), a related material, the optical band gap is typically in the range of 1.2 to 2.1 eV, indicating its potential for solar energy applications. The specific value can be influenced by factors such as crystallite size, film thickness, and the presence of dopants. While specific UV-Vis data for a range of this compound stoichiometries are not detailed in the provided search results, the methodology remains the same. The band gap would be a critical parameter distinguishing different phases and compositions, reflecting changes in their electronic structure.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes
Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify functional groups and characterize chemical bonding within a molecule or material. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed energy corresponds to the vibrational frequencies of specific chemical bonds. In solid-state materials like this compound, FTIR spectra are dominated by absorption bands corresponding to the vibrational modes of the metal-oxygen bonds.
The analysis of this compound via FTIR allows for the identification of the characteristic stretching and bending vibrations of Cu-O and Sb-O bonds. These vibrational modes serve as a fingerprint for the material's crystal structure and local coordination environments.
Cu-O Vibrations: In copper(II) oxide (CuO), characteristic lattice vibrational modes are typically observed in the far-infrared region, generally between 400 and 600 cm⁻¹. researchgate.netresearchgate.net For instance, peaks around 420, 510, and 590 cm⁻¹ have been attributed to Cu-O stretching vibrations in different crystallographic directions. researchgate.net
Sb-O Vibrations: Antimony oxides exhibit characteristic bands related to Sb-O stretching and Sb-O-Sb wagging modes. In materials containing SbO₆ octahedra, stretching vibrations are found at higher frequencies, while bending modes occur at lower frequencies. For example, in some borate glasses containing antimony oxide, bending vibrations of Sb-O-B have been identified in the 600-800 cm⁻¹ range. ekb.eg
By analyzing the position and intensity of these peaks, FTIR can confirm the formation of the mixed metal oxide and provide insights into its structural integrity and phase purity.
| Wavenumber (cm⁻¹) | Assignment | Material System |
|---|---|---|
| ~400 - 600 cm⁻¹ | Cu-O Stretching Vibrations researchgate.netresearchgate.net | Copper(II) Oxide (CuO) |
| ~600 - 800 cm⁻¹ | Bending vibration of Sb-O-B ekb.eg | Antimony Oxide in Borate Glass |
Raman Spectroscopy for Phonon Modes and Structural Fingerprinting
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering of monochromatic light, usually from a laser. The frequency shifts between the incident and scattered light, known as Raman shifts, correspond to the energies of the vibrational modes (phonons) of the material. This makes Raman spectroscopy an excellent tool for structural fingerprinting, identifying crystal phases, and studying lattice dynamics.
For this compound, particularly the trirutile phase CuSb₂O₆, Raman spectroscopy has been used to identify the expected Raman-active phonon modes. The crystal structure and its symmetry dictate the number and type of observable Raman modes. CuSb₂O₆ undergoes a structural phase transition from a high-temperature tetragonal phase to a low-temperature monoclinic phase, which is clearly reflected in the Raman spectra.
In the high-temperature tetragonal phase, fewer Raman modes are observed due to the higher crystal symmetry. As the material cools and transitions to the monoclinic phase, new peaks appear, and some existing peaks split, indicative of the lower symmetry. For example, at 20 K, in the monoclinic phase, 18 distinct phonon modes have been observed for CuSb₂O₆, which is close to the 24 modes predicted by group theory. researchgate.net The analysis of these modes, often aided by ab-initio lattice dynamics calculations, allows for a detailed understanding of the material's structural properties and phase behavior. arxiv.org
| Temperature | Crystal Phase | Observed Raman Shifts (cm⁻¹) researchgate.net | Symmetry Assignment (Tetragonal/Monoclinic) researchgate.net |
|---|---|---|---|
| 450 K | Tetragonal | ~73, 113, 226, 284, 432, 653, 700 | B1g, Eg, A1g, Eg, A1g, A1g, B2g |
| 20 K | Monoclinic | 98, 113, 226, 284, 286, 432, 557, 653, 676, 700 | Ag, Bg, Ag, Bg, Ag, Bg, Ag/Bg, Ag, Bg, Bg |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is analogous to Nuclear Magnetic Resonance (NMR) but probes electron spins instead of nuclear spins. The technique is highly sensitive to the local environment of the paramagnetic center, providing information about its electronic structure, coordination geometry, and interaction with nearby magnetic nuclei.
In the context of this compound, the paramagnetic species of interest is the Cu(II) ion, which has a 3d⁹ electronic configuration with one unpaired electron (S=1/2). EPR spectroscopy is therefore an ideal tool for characterizing the state of these copper centers within the crystal lattice. libretexts.org
An EPR spectrum is typically characterized by the g-factor and the hyperfine coupling constant (A). The g-factor is a tensor that reflects the interaction of the electron's spin with the external magnetic field and is sensitive to the local symmetry of the metal ion. For Cu(II) complexes, anisotropy in the g-factor (g|| and g⊥) can distinguish between different coordination geometries, such as elongated octahedral or trigonal bipyramidal. ethz.chresearchgate.net The hyperfine coupling constant (A) arises from the interaction between the electron spin and the nuclear spin of the copper atom (I=3/2), resulting in a characteristic four-line splitting pattern in the spectrum. The magnitude of this coupling provides further details about the nature of the ground state orbital of the unpaired electron. ethz.ch While specific EPR studies on this compound were not found in the search results, the principles of Cu(II) EPR are directly applicable for probing the copper sites in this material system. nukleonika.pl
| Parameter | Description | Typical Value Range for Elongated Octahedral Cu2+ |
|---|---|---|
| g|| | g-factor parallel to the principal symmetry axis | 2.30 - 2.40 nukleonika.pl |
| g⊥ | g-factor perpendicular to the principal symmetry axis | 2.05 - 2.07 nukleonika.pl |
| A|| | Hyperfine coupling constant parallel to the axis | (120 - 180) x 10-4 cm-1 |
| A⊥ | Hyperfine coupling constant perpendicular to the axis | (15 - 40) x 10-4 cm-1 |
Photoluminescence (PL) Spectroscopy for Radiative Recombination Processes
In this compound, the radiative recombination process typically involves the transition of an electron from the conduction band to the valence band, releasing a photon with energy approximately equal to the bandgap of the material. The efficiency of this process is a key indicator of the material's potential for optoelectronic applications. However, radiative recombination competes with non-radiative recombination pathways, where the energy is dissipated as heat through phonons (lattice vibrations) or captured by defect states within the crystal lattice. The dominance of radiative recombination is crucial for devices like light-emitting diodes (LEDs) and lasers.
Studies on related copper oxide (CuO) nanoparticles have shown distinct emission peaks in their PL spectra. For instance, photoluminescence analysis of CuO nanoparticles has revealed emission bands corresponding to band-edge emission and other transitions that may be related to defects or surface states. While specific PL studies on this compound are less common, the principles of radiative recombination remain the same. The introduction of antimony into the copper oxide lattice is expected to modify the electronic band structure and, consequently, the photoluminescence characteristics. The exact emission wavelengths and intensities would be dependent on the specific stoichiometry and crystalline phase of the this compound compound.
The quantum yield of photoluminescence, which is the ratio of emitted photons to absorbed photons, is a critical parameter in assessing the efficiency of radiative recombination. A high quantum yield indicates that radiative processes are the dominant recombination pathway. Factors such as crystal quality, surface passivation, and the presence of impurities can significantly influence the quantum yield by introducing non-radiative recombination centers. Therefore, PL spectroscopy serves as an essential tool for optimizing the synthesis and processing of this compound materials to enhance their light-emitting properties.
| Parameter | Description | Significance in this compound |
| Excitation Wavelength | The wavelength of the incident light used to excite the material. | Must be of sufficient energy to promote electrons across the bandgap. |
| Emission Spectrum | The spectrum of light emitted from the material upon relaxation of excited electrons. | Provides information on the bandgap energy and the presence of defect-related energy levels. |
| Radiative Recombination | The process where an electron and a hole recombine to emit a photon. | The fundamental process for light emission in optoelectronic devices. |
| Non-Radiative Recombination | The process where electron-hole recombination occurs without the emission of a photon, typically releasing energy as heat. | Competes with radiative recombination and can reduce the efficiency of light-emitting materials. |
| Quantum Yield | The ratio of the number of photons emitted to the number of photons absorbed. | A measure of the efficiency of the photoluminescence process. |
Elemental and Compositional Analysis
Energy-Dispersive X-ray Spectroscopy (EDS/EDAX) for Local Elemental Distribution
Energy-Dispersive X-ray Spectroscopy (EDS or EDX), is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. masontechnology.ie It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide elemental information with high spatial resolution. The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum.
When a sample of this compound is bombarded with a high-energy electron beam, electrons are ejected from the inner electron shells of the copper, antimony, and oxygen atoms. This creates vacancies that are subsequently filled by electrons from higher energy shells. The energy difference between the higher and lower energy shells is released in the form of an X-ray photon. The energy of this photon is characteristic of the element from which it was emitted. An EDS detector measures the energy and intensity of these emitted X-rays, allowing for the identification and quantification of the elements present in the sample.
EDS analysis of this compound can provide both qualitative and quantitative information. A typical EDS spectrum will display peaks corresponding to the characteristic X-ray energies of copper (Cu), antimony (Sb), and oxygen (O), confirming their presence in the material. The relative heights of these peaks can be used to determine the semi-quantitative elemental composition of the sample at the microscopic level. For more accurate quantitative analysis, sophisticated software is used to apply matrix corrections (such as ZAF corrections) that account for the effects of atomic number (Z), absorption (A), and fluorescence (F) on the detected X-ray intensities. dartmouth.edu
A significant advantage of EDS is its ability to perform elemental mapping. By scanning the electron beam across a region of the this compound sample, an elemental map can be generated, which visually displays the spatial distribution of copper, antimony, and oxygen. This is particularly useful for assessing the homogeneity of the material, identifying phase segregation, or detecting the presence of impurities. The spatial resolution of EDS analysis is on the order of a few micrometers in an SEM and can be as fine as the nanometer scale in a TEM. jeolusa.com
| Element | Typical X-ray Lines | Application in this compound Analysis |
| Copper (Cu) | Kα, Kβ, Lα | Identification and quantification of copper content. |
| Antimony (Sb) | Lα, Lβ, Mα | Identification and quantification of antimony content. |
| Oxygen (O) | Kα | Identification and quantification of oxygen content. |
X-ray Fluorescence (XRF) for Bulk Elemental Composition
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. acs.org Unlike EDS, which provides localized elemental information, XRF is typically used to obtain the bulk elemental composition of a sample. The fundamental principle of XRF is similar to EDS, involving the excitation of atoms by an external energy source and the subsequent detection of characteristic X-rays. In XRF, a primary X-ray beam is used to irradiate the this compound sample, causing the ejection of inner-shell electrons from the constituent atoms (Cu, Sb, O). As electrons from higher energy levels fill these vacancies, fluorescent X-rays with energies characteristic of each element are emitted.
The emitted fluorescent X-rays are then collected by a detector, and their energies and intensities are measured. By comparing the detected X-ray spectrum to known standards, the elemental composition of the this compound can be determined. XRF is capable of detecting elements from beryllium (Be) to uranium (U) in a wide range of concentrations, from parts per million (ppm) to 100%. acs.org
For the analysis of this compound, XRF is particularly useful for quality control in manufacturing processes and for the characterization of raw materials and final products. For instance, in the production of ceramic components from this compound, XRF can be used to verify the purity of the starting materials and to ensure that the final product has the correct stoichiometric ratio of copper, antimony, and oxygen. jeolusa.com The technique can be applied to various sample forms, including solids, powders, and liquids, often with minimal sample preparation.
Quantitative XRF analysis typically involves the use of calibration standards with known compositions that are similar to the unknown sample. This allows for the creation of a calibration curve that relates the measured X-ray intensities to the elemental concentrations. The accuracy of XRF analysis can be very high, making it a reliable method for determining the bulk composition of this compound materials. mdpi.com
| Analytical Parameter | XRF Capability | Relevance to this compound |
| Elements Detected | Be to U | Can simultaneously detect and quantify Cu, Sb, and other potential trace elements. |
| Concentration Range | ppm to 100% | Suitable for determining major and minor elemental constituents. |
| Sample Type | Solids, powders, liquids | Versatile for analyzing raw materials, intermediates, and final products. |
| Analysis Time | Typically a few minutes | Enables rapid quality control and process monitoring. |
| Precision | High | Provides reliable and reproducible results for bulk composition. |
Thermochemical and Thermophysical Characterization
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Phase Transitions
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two thermal analysis techniques that are often used simultaneously to characterize the thermal properties of materials like this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. abo.fi
In the context of this compound, TGA can provide valuable information about its thermal stability, decomposition behavior, and stoichiometry. As a sample of this compound is heated, TGA can detect any mass loss or gain. A mass loss may indicate decomposition, dehydration, or the loss of volatile components. For example, the thermal decomposition of some copper-containing complexes shows distinct steps of mass loss corresponding to the removal of water and the decomposition of organic ligands. researchgate.net Similarly, a mass gain could signify an oxidation reaction. The temperature at which these mass changes occur provides insight into the thermal stability of the material.
DTA, on the other hand, is used to detect thermal events such as phase transitions, melting, crystallization, and chemical reactions, even if they are not associated with a change in mass. uomustansiriyah.edu.iq These events are accompanied by either the absorption of heat (endothermic process) or the release of heat (exothermic process). An endothermic peak in a DTA curve for this compound could indicate a phase transition from one crystalline form to another or melting. For instance, studies on antimony (III) oxide have shown endothermic peaks corresponding to the senarmontite–valentinite phase transition and subsequent melting. redalyc.org An exothermic peak might suggest a crystallization event or an oxidative decomposition.
By combining TGA and DTA, a comprehensive understanding of the thermal behavior of this compound can be obtained. The TGA curve reveals the temperature ranges of stability and decomposition, while the DTA curve identifies the temperatures of phase transitions and other thermal events. This information is crucial for determining the processing temperatures and the operational limits of this compound in various applications. For example, the thermal decomposition of a mixture of ammonium nitrate and copper (II) oxide has been studied using TG-DTA to understand its reaction mechanism, which involves the formation of intermediate species. ctherm.com
| Thermal Event | TGA Observation | DTA Observation | Example in this compound System |
| Dehydration | Mass loss | Endothermic peak | Loss of adsorbed or structural water. |
| Decomposition | Mass loss | Endothermic or exothermic peak | Breakdown of the oxide into its constituent elements or simpler oxides at high temperatures. |
| Oxidation | Mass gain | Exothermic peak | Reaction with an oxidizing atmosphere. |
| Phase Transition | No mass change | Endothermic or exothermic peak | Change in crystal structure (e.g., monoclinic to tetragonal). |
| Melting | No mass change (before vaporization) | Endothermic peak | Transition from solid to liquid state. |
Electrochemical Characterization Techniques
Electrochemical characterization techniques are essential for evaluating the performance of this compound materials in applications such as batteries, sensors, and electrocatalysts. These methods probe the material's behavior at the electrode-electrolyte interface, providing insights into its redox properties, charge transfer kinetics, and stability.
Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of this compound. longdom.org In a CV experiment, the potential of a working electrode made of or modified with this compound is swept linearly between two vertex potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the potentials at which oxidation and reduction reactions occur. For this compound, the voltammogram can show characteristic anodic and cathodic peaks corresponding to the oxidation and reduction of copper and antimony species. The shape and position of these peaks provide information about the reversibility of the redox processes and the electron transfer kinetics. basinc.com For example, in the study of Sb-Cu coatings, cyclic voltammetry has been used to investigate their anodic and cathodic behavior in acidic solutions. mdpi.com
Electrochemical Impedance Spectroscopy (EIS) is another powerful technique for characterizing the electrochemical properties of this compound. rsc.org EIS involves applying a small amplitude AC potential signal to the electrode at different frequencies and measuring the resulting current response. The data is typically presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part. By fitting the Nyquist plot to an equivalent circuit model, various electrochemical parameters can be extracted, such as the solution resistance, charge transfer resistance, and double-layer capacitance. The charge transfer resistance is inversely proportional to the rate of the electrochemical reaction at the electrode surface, providing a measure of the material's catalytic activity. EIS has been employed to study the corrosion inhibition of copper and the electrochemical behavior of antimony oxide films. ampp.orgmdpi.com In the context of this compound, EIS can be used to understand the kinetics of charge transfer processes and the properties of the electrode-electrolyte interface. acs.org
The electrochemical behavior of this compound is influenced by factors such as its composition, morphology, and the nature of the electrolyte. Studies on Cu-Sb alloys have shown that the presence of antimony can affect the kinetics of copper dissolution and deposition. myscope.training The anodic behavior is particularly important, as it can lead to the formation of oxide layers or the selective dissolution of one of the metallic components. mdpi.com For instance, under anodic polarization, Sb-Cu coatings can form a porous structure due to the selective dissolution of antimony, which could be beneficial for catalytic applications. mdpi.com
| Technique | Information Obtained | Application to this compound |
| Cyclic Voltammetry (CV) | Redox potentials, reversibility of reactions, electron transfer kinetics. | Investigating the oxidation and reduction processes of Cu and Sb species, assessing electrocatalytic activity. |
| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance, double-layer capacitance, solution resistance. | Evaluating the kinetics of electrode reactions, characterizing the electrode-electrolyte interface. |
| Potentiodynamic Polarization | Corrosion potential, corrosion current, passivation behavior. | Assessing the corrosion resistance and stability of the material in different environments. |
Cyclic Voltammetry and Chronoamperometry for Electrochemical Behavior of this compound Films
The electrochemical behavior of systems containing both copper and antimony has been investigated using cyclic voltammetry, particularly in the context of recovering these metals from electronic waste. While studies on a discrete "this compound" film are not extensively detailed in the provided literature, the voltammetric response of solutions containing both copper and antimony ions provides insight into their individual and combined electrochemical activities.
In cyclic voltammetry studies of leached solutions containing multiple metal ions, including copper and antimony, distinct oxidation signals for each element are observed. Research shows two primary oxidation signals: the first, appearing in the range of -0.25 to -0.1 V versus a Saturated Calomel Electrode (SCE), is associated with the oxidation of copper. A second signal is observed at a higher potential, between 0.5 and 0.75 V versus SCE, which corresponds to the oxidation of antimony. nih.gov This separation in oxidation potentials is crucial for electrochemical processes, indicating that copper oxidizes at a lower potential than antimony. nih.gov
The reduction processes for these ions are also identified, with antimony ion reduction occurring between -0.3 to -0.5 V vs SCE and copper ion reduction, along with lead, being observed between -0.5 and -0.8 V vs SCE. nih.gov The intensity of the current response in the voltammograms is directly related to the concentration of the respective ions in the solution. nih.gov The distinct electrochemical responses of copper and antimony form the basis for selective electrochemical deposition and recovery. nih.gov
Detailed studies focusing specifically on the chronoamperometry of this compound films were not prevalent in the surveyed research. However, cyclic voltammetry of anodic films on pure antimony in acidic solutions has been studied, indicating that an anodic layer develops on the antimony surface through a low-field migration mechanism. ias.ac.in
| Metal | Oxidation Potential Range (V vs. SCE) |
|---|---|
| Copper | -0.25 to -0.1 |
| Antimony | 0.5 to 0.75 |
Conductance Measurements for Electrical Response
In research on tin oxide-based varistor ceramics doped with copper oxide (CuO) and antimony oxide (Sb2O3), it was found that the antimony additive plays a key role in enhancing the electronic conductivity within the material's grain structure. researchgate.net Conversely, the copper oxide contributes to the densification of the ceramic material. researchgate.net The interplay between these components allows for the tuning of the material's nonlinear electrical characteristics. researchgate.net
The introduction of antimony into a SnO2-CuO ceramic system leads to excellent nonlinearity. researchgate.net Specific concentrations of antimony were found to optimize the electrical parameters. For instance, a sample doped with 0.05 mol% of Sb2O3 exhibited the highest nonlinearity coefficient (α = 17.9) and the lowest leakage current density (JL = 52 µA cm⁻²). researchgate.net However, as the concentration of antimony increases beyond this optimal point, the breakdown electrical field decreases, and at higher concentrations (e.g., 0.50 mol%), the ceramic becomes conductive. researchgate.net This behavior is attributed to an increase in conductive electrons produced by the antimony doping. researchgate.net The ionic conductivity of an anodic film grown on pure antimony in an acidic solution was calculated to be 1.899 x 10⁻⁵ S cm⁻¹. ias.ac.in
The following table summarizes the electrical parameters measured for a (99 − x) mol% SnO2 + 1.00 mol% CuO + x mol% Sb2O3 ceramic system, demonstrating the effect of varying antimony content on the material's electrical response. researchgate.net
| Sb₂O₃ Content (mol%) | Nonlinearity Coefficient (α) | Breakdown Electrical Field (Eₑ) (V mm⁻¹) | Leakage Current Density (Jₗ) (µA cm⁻²) |
|---|---|---|---|
| 0.00 | 5.8 | 312.4 | 210 |
| 0.01 | 10.2 | 385.1 | 136 |
| 0.05 | 17.9 | 494.7 | 52 |
| 0.10 | 11.5 | 326.2 | 185 |
| 0.50 | Conductive |
Theoretical and Computational Investigations of Antimony Copper Oxide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate calculation of the electronic structure and properties of solids. By solving the Kohn-Sham equations, DFT provides a framework to investigate the ground-state properties of many-body systems, making it particularly well-suited for studying the complexities of ternary oxides like antimony copper oxide. Calculations based on DFT are used to assess potential photovoltaic materials and explain their performance by evaluating their electronic and optical properties. cardiff.ac.uk
DFT calculations are instrumental in determining the electronic band structure and density of states (DOS) of this compound systems. The band structure reveals the nature of the electronic band gap—whether it is direct or indirect—which is a critical parameter for optoelectronic applications. For instance, studies on the parent copper oxides (Cu₂O, CuO, and Cu₄O₃) have shown that hybrid DFT functionals are essential for accurately reproducing their semiconducting nature and optical responses. cardiff.ac.ukuu.nl The analysis of DOS indicates the contribution of different atomic orbitals to the electronic states. In a mixed this compound, the valence band is typically dominated by contributions from Cu 3d and O 2p orbitals, while the conduction band involves Sb 5p and Cu 3d states. uu.nlsemanticscholar.org Understanding these contributions is key to predicting the material's electrical conductivity and optical absorption characteristics. For related compounds like the Cs₄CuSb₂Cl₁₂ perovskite, it has been shown that obtaining a reasonable band structure requires not only an accurate description of electron exchange interactions but also the correct magnetic ordering. researchgate.net
Summary of DFT Findings on Related Oxide Systems
| Property | Copper Oxides (e.g., CuO, Cu₂O) | Antimony Oxides (e.g., Sb₂O₃) | Implications for this compound |
|---|---|---|---|
| Valence Band Maximum (VBM) | Primarily composed of hybridized Cu 3d and O 2p states. uu.nl | Dominated by O 2p states with significant contribution from Sb 5s states. semanticscholar.org | Expected to be a complex hybridization of Cu 3d, Sb 5s, and O 2p orbitals. |
| Conduction Band Minimum (CBM) | Mainly Cu 3d states. cardiff.ac.uk | Composed of Sb 5p states. semanticscholar.org | Likely formed by a mix of unoccupied Cu 3d and Sb 5p states. |
| Band Gap Nature | Can be direct (Cu₂O) or indirect (CuO), requiring hybrid functionals for accurate prediction. cardiff.ac.ukuu.nl | Generally indirect band gaps. semanticscholar.org | The nature of the band gap would depend on the specific crystal structure and stoichiometry, requiring specific DFT calculations. |
| Computational Approach | Hybrid functionals (e.g., HSE06, B3LYP) are crucial to correct for self-interaction errors and accurately predict band gaps. uu.nl | DFT calculations effectively model the electronic structure and the influence of lone pairs. semanticscholar.org | Advanced functionals, potentially including corrections for on-site Coulomb interactions (DFT+U), would be necessary for accurate predictions. |
Computational crystal structure prediction (CSP) is a powerful methodology used to identify energetically feasible crystal structures of a compound from its chemical composition alone. researchgate.net For this compound, DFT-based calculations are used to evaluate the total energies of various hypothetical crystal structures and compositions. By comparing the Gibbs free energy of these potential ternary phases against the known binary oxides, their thermodynamic stability can be assessed. aalto.fi This process can uncover novel, previously unsynthesized materials. Evolutionary algorithms combined with DFT calculations have proven effective in exploring the complex potential energy landscape of ternary oxides to find low-energy, stable polymorphs. aalto.fi Such studies are essential for understanding the conditions under which different this compound phases might form and for guiding experimental synthesis efforts. mdpi.com
The chemical bonding in this compound is complex, with a notable feature being the stereochemical activity of the antimony 5s² lone pair. DFT calculations provide deep insight into this phenomenon. According to the revised lone pair model, the stereochemical activity arises from the interaction between the filled Sb 5s and O 2p orbitals, which forms bonding and antibonding states. semanticscholar.orgrsc.org The nominally empty Sb 5p orbitals then interact with the Sb 5s-O 2p antibonding states, lowering the total energy of the system and resulting in a distorted coordination environment around the Sb(III) cation. rsc.orgwordpress.com This distortion leads to an asymmetric electron density, which can be visualized through partial charge density plots derived from DFT. rsc.org The strength of this lone pair effect is dependent on the energy difference between the cation s and anion p orbitals, which explains the structural diversity seen in post-transition metal oxides. wordpress.com This anisotropic bonding significantly influences the material's crystal structure and resulting electronic and optical properties. rsc.orgrsc.org
Molecular Dynamics Simulations for Structural Evolution and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mytribos.org By solving the classical equations of motion for a system of particles, MD can provide insights into the structural evolution, phase transitions, and dynamic behavior of materials under various conditions. For this compound systems, MD simulations could be employed to model processes such as surface oxidation, the diffusion of atoms within the crystal lattice, and the response of the material to changes in temperature and pressure. cambridge.org For example, simulations have been used to investigate how dopant atoms like antimony migrate to and stabilize grain boundaries in nanocrystalline copper, thereby improving its microstructural stability. researchgate.net Although often relying on empirical potentials, reactive force fields (ReaxFF) can be used in MD to simulate chemical reactions and charge transfer, allowing for the study of chemical adsorption processes on copper oxide surfaces. mytribos.org
Ab Initio and Other High-Level Quantum Chemical Methods
Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation "from first principles," without relying on empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematically improvable path toward the exact solution of the Schrödinger equation, providing benchmark accuracy for chemical properties. nih.govchemeurope.com While DFT is a more common choice for solid-state systems due to its favorable balance of accuracy and computational cost, high-level ab initio methods are valuable for validating DFT results and for studying systems where electron correlation effects are particularly strong. chemeurope.com Their primary drawback is their high computational cost, which scales unfavorably with the number of atoms, typically limiting their application to smaller molecular clusters or highly symmetric unit cells. nih.govchemeurope.com Nevertheless, recent advances are pushing the scale of these methods, enabling their application to more complex problems in surface chemistry and materials science. arxiv.org
Computational Materials Design and Property Prediction for this compound
Computational materials design aims to accelerate the discovery of new materials by predicting their structures and properties before they are synthesized in a laboratory. berkeley.edu This "inverse design" approach uses high-throughput screening, where large databases of hypothetical materials are computationally generated and evaluated for desired properties using first-principles methods like DFT. uc.pt For the this compound system, this approach could be used to search for new stable compositions with specific functionalities, such as high optical transparency and electrical conductivity for applications as transparent conducting oxides (TCOs). nih.gov By combining evolutionary algorithms for structure prediction with DFT calculations for property evaluation, it is possible to perform an unbiased search for novel materials with tailored properties, significantly narrowing the field of candidates for experimental validation. uc.ptliverpool.ac.uk This predictive power is crucial for efficiently exploring the vast compositional and structural space of ternary oxide systems.
Functional Applications of Antimony Copper Oxide Materials in Research
Catalytic and Electrocatalytic Applications
The combination of antimony and copper oxides has demonstrated notable catalytic and electrocatalytic activities, which are being explored for a range of environmental and energy-related applications.
The removal of organic pollutants from water is a critical environmental challenge. Photocatalysis, an advanced oxidation process, offers a promising solution by utilizing semiconductor materials to degrade these pollutants under light irradiation. While extensive research has been conducted on individual metal oxides like copper oxide (CuO) and antimony oxides, studies on the combined antimony copper oxide system are also revealing its potential in this area.
The photocatalytic mechanism generally involves the generation of electron-hole pairs in the semiconductor material upon light absorption. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2-), which are capable of breaking down complex organic molecules into simpler, less harmful substances.
Research on cupric antimony oxychloride (CAO), a related quaternary mineral, has shown its capability to mitigate the effect of organic dyes. Studies have demonstrated the degradation of dyes such as Sunset Yellow, Methylene Blue, Brilliant Green, and Methyl Orange in polluted wastewater using a synthesized CAO nanomaterial. researchgate.net The degradation process is attributed to the generation of positive holes and electrons in the copper and antimony entities upon light absorption, which then initiate oxidation and reduction reactions that break down the dye molecules. researchgate.net
While specific degradation percentages for a pure this compound compound are not extensively detailed in the available research, the data from related materials like copper antimony oxychloride provides insight into its potential.
Table 1: Photocatalytic Degradation of Organic Dyes using a Copper Antimony Oxychloride (CAO) Nanomaterial researchgate.net
| Organic Dye | Degradation Percentage (%) |
| Sunset Yellow | 26 |
| Methylene Blue | 23 |
| Brilliant Green | 20 |
| Methyl Orange | 14 |
Note: The table is based on the data available for cupric antimony oxychloride (CAO) and serves as an indicator of the potential of copper-antimony-oxide-based materials in photocatalysis.
Further research is needed to fully elucidate the photocatalytic efficiency of various stoichiometries of this compound and to understand the synergistic effects between the two metal oxides in enhancing the degradation of a wider range of organic pollutants.
The electrochemical reduction of carbon dioxide (CO2) into valuable fuels and chemicals is a key strategy for mitigating climate change and closing the carbon loop. Copper-based materials are of particular interest as they are among the few electrocatalysts capable of converting CO2 into hydrocarbons and alcohols. The addition of antimony to copper catalysts has been shown to significantly enhance their performance, particularly in terms of selectivity and efficiency for CO production.
The introduction of antimony into a copper matrix can modify the electronic properties of the copper atoms, which in turn affects the binding energies of key reaction intermediates in the CO2 reduction reaction (CO2RR). This modification can steer the reaction pathway towards the formation of specific products.
Several studies have highlighted the effectiveness of antimony-copper oxide electrodes in the electrocatalytic reduction of CO2. For instance, an antimony-modified copper (CuSb) catalyst has demonstrated the ability to selectively produce both carbon monoxide (CO) and multicarbon (C2+) products. researchgate.netnih.gov At a lower potential, this catalyst can achieve a Faradaic efficiency (FE) for CO as high as 98.2%. researchgate.netnih.gov As the potential becomes more negative, the product selectivity can shift towards C2+ compounds with an FE of up to 75.6%. researchgate.netnih.gov
Another study on a Cu3Sb alloy reported a maximum Faradaic efficiency of 97.9% for CO production at a potential of -0.6 V vs. RHE. nih.gov This high selectivity is attributed to the intermetallic synergy between copper and antimony, which modulates the coordination environment of the copper atoms. nih.gov
Table 2: Performance of this compound Electrodes in Electrocatalytic CO2 Reduction
| Catalyst | Product | Max. Faradaic Efficiency (%) | Potential (V vs. RHE) | Reference |
| Antimony-modified copper (CuSb) | CO | 98.2 | -0.6 | researchgate.netnih.gov |
| Antimony-modified copper (CuSb) | C2+ products | 75.6 | -1.1 | researchgate.netnih.gov |
| Cu3Sb alloy | CO | 97.9 | -0.6 | nih.gov |
| Cu2Sb alloy | CO | 95.2 | -0.6 | nih.gov |
These findings underscore the significant role of antimony in tuning the catalytic properties of copper for efficient and selective CO2 electroreduction.
This compound composites have also been investigated as effective catalysts for selective reduction reactions of organic pollutants. A notable example is the reduction of nitrophenols, which are common industrial pollutants.
A study utilizing a copper oxide-antimony oxide (Cu2O-Sb2O3) composite entrapped in an alginate hydrogel demonstrated high efficiency and selectivity in the reduction of 2-nitrophenol (B165410) (2-NP). mdpi.com The composite catalyst was also effective in reducing other pollutants like 4-nitrophenol, 2,6-dinitrophenol, and various organic dyes, but it showed the highest selectivity towards 2-NP. mdpi.com
The reduction reaction is typically carried out in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4). The catalyst facilitates the transfer of electrons from the borohydride to the nitro group of the nitrophenol, converting it to an amino group. The rate of this reduction is significantly enhanced by the presence of the this compound catalyst.
The research showed that the catalytic efficiency was dependent on the amount of catalyst and the concentration of the reactants. For instance, with 10 mg of the alginate-entrapped Cu2O-Sb2O3, the reduction of 2-NP was completed in just 1.0 minute. researchgate.net
Table 3: Catalytic Reduction of Various Pollutants using Alg@Cu2O-Sb2O3 Nanocatalyst mdpi.comresearchgate.net
| Pollutant | Reduction Time (min) | Conversion (%) |
| 2-Nitrophenol (2-NP) | 1.0 | >99 |
| Congo Red (CR) | 4.0 | 97.14 |
| Methyl Orange (MO) | 3.0 | 97.86 |
| Methylene Blue (MB) | 4.0 | 97.38 |
| Acridine Orange (ArO) | 6.0 | 50.59 |
These results highlight the potential of this compound composites as robust and efficient catalysts for the selective reduction of nitroaromatic compounds and other organic pollutants in wastewater treatment.
The oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER) are fundamental processes in various energy conversion and storage technologies, such as fuel cells and metal-air batteries. The development of efficient and durable bifunctional catalysts that can facilitate both reactions is a key area of research.
While noble metals like platinum and iridium oxide are the benchmark catalysts for ORR and OER, respectively, their high cost and scarcity limit their widespread application. This has driven the search for alternative catalysts based on earth-abundant elements. Transition metal oxides, including those of copper, have been explored for their potential in oxygen electrocatalysis.
The synergistic effects between different metal oxides can enhance the catalytic activity for both ORR and OER. While research specifically focusing on this compound as a bifunctional catalyst is still emerging, studies on related systems provide valuable insights. For example, the incorporation of a second metal can modulate the electronic structure and create more active sites for the oxygen reactions.
The development of bifunctional catalysts often involves finding a material that exhibits a low potential difference (ΔE) between the OER potential at a certain current density (e.g., 10 mA cm⁻²) and the ORR half-wave potential. A smaller ΔE value indicates a more efficient bifunctional catalyst.
Although specific ORR and OER performance data for a pure this compound catalyst is limited in the reviewed literature, the exploration of multi-metal oxide systems suggests that the combination of copper and antimony could offer a promising avenue for the development of cost-effective and efficient bifunctional electrocatalysts. The synergistic interplay between copper and other elements in bimetallic oxides has been shown to enhance performance in ozone decomposition, which involves related oxygen-based reactions. nih.gov
Energy Conversion and Storage Research
In addition to their catalytic applications, this compound and related materials are being investigated for their potential in energy conversion and storage devices, particularly in the field of photovoltaics.
The development of efficient and low-cost solar cells is crucial for the transition to renewable energy. Thin-film solar cells, which use a thin layer of a semiconductor material to absorb sunlight and convert it into electricity, are a promising alternative to traditional silicon-based solar cells.
Antimony-based chalcogenides, such as antimony selenide (B1212193) (Sb2Se3) and antimony sulfide (B99878) (Sb2S3), have emerged as promising absorber materials for thin-film solar cells due to their suitable optoelectronic properties. Doping these materials with other elements is a common strategy to enhance their performance.
Copper has been investigated as a p-type dopant for antimony selenide (Sb2Se3) absorber layers. The introduction of copper into the Sb2Se3 lattice can increase the free carrier density and improve the open-circuit voltage (VOC) of the solar cell. Research has shown that copper-doped Sb2Se3 thin films can lead to a significant enhancement in the VOC, with values exceeding 500 mV. researchgate.net The free carrier density in these doped films was found to be two orders of magnitude higher than in pure Sb2Se3-based solar cells. researchgate.net
Another promising material is copper antimony sulfide (CuSbS2), which is composed of earth-abundant and non-toxic elements. This material has a suitable bandgap for solar energy conversion and a high absorption coefficient. Research is ongoing to optimize the fabrication of CuSbS2 thin films to improve the efficiency of solar cells based on this absorber layer.
Table 4: Photovoltaic Parameters of Solar Cells with Copper-Doped Antimony-Based Absorber Layers
| Absorber Material | Doping | Open-Circuit Voltage (VOC) (mV) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) (%) | Efficiency (η) (%) | Reference |
| Sb2Se3 | Copper | >500 | - | - | - | researchgate.net |
The integration of antimony and copper in the absorber layer of photovoltaic devices holds promise for the development of next-generation, low-cost, and efficient solar cells.
Supercapacitor Electrodes based on this compound Architectures
Supercapacitors are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. The performance of a supercapacitor is largely dependent on the electrode material, which should possess a high specific surface area, good electrical conductivity, and excellent electrochemical stability. Both antimony oxides and copper oxides have been individually investigated as promising electrode materials for supercapacitors due to their pseudocapacitive behavior, which involves fast and reversible faradaic reactions at the electrode surface.
Research into antimony-based materials has shown significant promise. For instance, antimonene, a single-layer material of antimony, has demonstrated a high specific capacitance of 1578 F g⁻¹ at a current of 14 A g⁻¹. semanticscholar.org This material also exhibited an energy density of 20 mW h kg⁻¹ and a power density of 4.8 kW kg⁻¹. semanticscholar.org Similarly, antimony oxide nanoparticles have been evaluated as supercapacitor electrodes, with one study reporting a specific capacitance of 98 F g⁻¹ in a 1 M Li₂SO₄ electrolyte. mdpi.com
Copper oxide-based nanocomposites have also been explored for high-performance supercapacitors. These materials are attractive due to their unique properties that facilitate electrolyte access and ion diffusion. For example, a CuO@Cu₄O₃/rGO/PANI nanocomposite achieved a specific capacitance of 508 F g⁻¹ at 1.0 A g⁻¹ and maintained 93% of its capacitance after 5000 cycles. rsc.org
While dedicated research on "this compound" as a singular material for supercapacitor electrodes is limited, the promising results from its constituent oxides suggest that a composite or a mixed-metal oxide architecture could offer synergistic effects, potentially leading to enhanced electrochemical performance. The combination could leverage the high capacitance of antimony oxides and the good conductivity and stability of copper oxides.
Lithium-Ion Battery Electrodes incorporating this compound Components
The demand for high-performance lithium-ion batteries (LIBs) has driven extensive research into new anode materials that can offer higher specific capacities than traditional graphite (B72142). Antimony (Sb) and its compounds have emerged as promising candidates due to their high theoretical capacity of 660 mAh g⁻¹, which is significantly higher than that of graphite (372 mAh g⁻¹). researchgate.netmdpi.com Antimony undergoes an alloying reaction with lithium to form Li₃Sb, which is the basis for its high storage capacity. researchgate.net However, this alloying process is accompanied by a large volume expansion (around 135%), which can lead to poor cycling stability. researchgate.net
To address the issue of volume expansion, researchers have focused on nanostructuring antimony and creating composites. Intermetallic alloys of antimony, such as those with copper, have shown potential in improving the electrochemical performance of LIB anodes. The formation of an inactive metal matrix, like copper, can help to buffer the volume changes during the lithiation and delithiation of antimony, thereby enhancing the cycling stability.
The intermetallic compound Cu₂Sb has been identified as a promising anode material. Research has shown that electrodes containing the Cu₂Sb phase can exhibit good cycling performance. For example, an antimony/carbon nanocomposite, which can form Cu₂Sb in situ with the copper current collector, has demonstrated enhanced cyclability.
Below is a table summarizing the electrochemical performance of some antimony-based anode materials for lithium-ion batteries.
| Electrode Material | Initial Discharge Capacity (mAh g⁻¹) | Capacity after 50 cycles (mAh g⁻¹) | Current Density (mA g⁻¹) | Coulombic Efficiency (%) |
| Antimony@graphene oxide | Not specified | 340 | 250 | Not specified |
| rGO-Sb-650 | ~750 | ~410 | 100 | Not specified |
| rGO-Sb-300 | ~650 | ~350 | 100 | Not specified |
This table presents data for illustrative purposes based on available research on antimony-based anodes. The performance can vary significantly based on the synthesis method, electrode composition, and testing conditions.
Chemical Sensing and Gas Detection Technologies
Development of Chemiresistive Gas Sensors with this compound Sensing Layers
Chemiresistive gas sensors operate based on the principle of a change in electrical resistance of a sensing material upon exposure to a target gas. Metal oxide semiconductors are widely used as sensing layers in these devices due to their sensitivity to various gases, low cost, and ease of fabrication. While copper oxide (CuO and Cu₂O) has been extensively studied for gas sensing applications, research specifically on "this compound" as the primary sensing layer is less common. However, the doping of metal oxides with other elements is a well-established strategy to enhance their sensing performance, including sensitivity, selectivity, and operating temperature.
Studies on copper oxide-based sensors have shown their potential for detecting a range of gases, including volatile organic compounds (VOCs), hydrogen sulfide (H₂S), and carbon monoxide (CO). nih.gov The sensing mechanism of p-type CuO typically involves the adsorption of oxygen on the surface, which creates electron holes. When a reducing gas is introduced, it reacts with the adsorbed oxygen, releasing electrons back to the material and causing a change in resistance.
The introduction of antimony as a dopant into a copper oxide matrix could potentially modify the electronic properties and surface chemistry of the sensing layer. Antimony doping in other metal oxides, such as tin oxide (SnO₂), has been shown to improve sensor performance. For example, Sb-doped SnO₂ sensors have demonstrated high sensitivity and selectivity towards NO₂. rsc.org It is plausible that doping copper oxide with antimony could lead to the creation of more active sites for gas adsorption or alter the band structure in a way that enhances the sensor's response to specific gases. For instance, an antimony-doped Cu/Cu₂O catalyst has been shown to have high selectivity for the electrochemical reduction of CO₂ to CO. mdpi.com
While direct research is limited, the principles of metal oxide doping suggest that an this compound sensing layer could offer unique and potentially superior gas sensing properties compared to its individual components.
Humidity Sensing Performance of this compound-based Devices
Humidity sensors are crucial in a wide range of applications, from environmental monitoring to industrial process control. Chemiresistive humidity sensors based on metal oxides are attractive due to their simple structure and low cost. The sensing mechanism generally relies on the physisorption and chemisorption of water molecules on the surface of the sensing material, which alters its electrical conductivity.
Copper oxide (CuO) has been investigated as a humidity-sensitive material. The porous nature of nanostructured CuO can provide a large surface area for water molecule adsorption. The interaction of water molecules with the CuO surface can lead to changes in the charge carrier concentration, thus modulating the resistance of the material. Research on CuO-based humidity sensors has demonstrated their potential for operation at or near room temperature. For example, composite nanofibers containing polyethylene (B3416737) oxide and CuO have shown a potent resistive and capacitive response to humidity. acs.org
The role of antimony in humidity sensing is less defined in the context of a standalone this compound material. However, studies on antimony-doped tin oxide (Sb-SnO₂) have shown that antimony can influence the material's interaction with water molecules. In some cases, Sb doping has been found to impart stability to the sensitivity of SnO₂ nanoparticles against changes in humidity. mdpi.org This suggests that antimony can act as a hydroxyl absorber, mitigating the "poisoning" effect of humidity on the sensor's response to other gases. mdpi.org
Therefore, in a hypothetical this compound-based humidity sensor, the copper oxide component would likely provide the primary humidity-sensitive surface, while the antimony could play a role in stabilizing the sensor's performance and potentially enhancing its sensitivity or response and recovery times.
Detection Mechanisms and Selectivity in this compound Sensors
The detection mechanism in metal oxide-based gas sensors is fundamentally a surface phenomenon. For a p-type semiconductor like copper oxide, the baseline resistance in air is established by the adsorption of atmospheric oxygen, which extracts electrons from the valence band and creates holes, thereby increasing conductivity. When a reducing gas is introduced, it reacts with the surface-adsorbed oxygen species (O⁻, O²⁻, or O₂⁻), releasing the trapped electrons back to the semiconductor and causing a decrease in the hole concentration, which leads to an increase in resistance. The reverse process occurs with oxidizing gases.
The selectivity of a gas sensor refers to its ability to respond preferentially to a specific target gas in the presence of other interfering gases. Enhancing selectivity is a major challenge in the field of metal oxide gas sensors. The introduction of a second metal oxide or a dopant, such as antimony in a copper oxide matrix, can significantly influence the selectivity through several mechanisms:
Electronic Sensitization: The dopant can alter the electronic structure of the host material, modifying the energy barriers for charge transfer between the target gas and the sensor surface. This can make the sensor more responsive to gases that have specific ionization potentials or electron affinities.
Chemical Sensitization: The dopant can act as a catalyst, promoting specific chemical reactions on the sensor surface. For example, antimony sites might be more effective at dissociating certain gas molecules, leading to a stronger and more selective response. An antimony-doped Cu/Cu₂O catalyst has demonstrated high selectivity in the electrochemical reduction of CO₂ to CO, suggesting that antimony can play a key role in promoting specific reaction pathways. mdpi.com
Creation of Heterojunctions: In a composite material, p-n or p-p heterojunctions can form at the interface between the different oxide grains. These junctions create potential barriers that are modulated by the adsorption of gas molecules, which can lead to a significant and selective change in resistance. For instance, the interaction between p-type CuO and n-type SnO₂ has been shown to create a highly resistive state that is drastically altered upon exposure to H₂S, leading to high selectivity for this gas.
Advanced Optical and Optoelectronic Applications
The unique electronic and optical properties of antimony copper oxides make them compelling candidates for devices that control and manipulate light. Research is actively exploring their potential as transparent electrodes and as photoactive materials for energy conversion.
Transparent conducting oxides (TCOs) are a critical class of materials that exhibit the rare combination of high electrical conductivity and optical transparency, making them essential for devices like solar cells, displays, and touch screens. nih.govplasmaterials.comnih.gov While materials like indium tin oxide (ITO) are widely used, research into alternatives is driven by factors such as cost and material availability. mdpi.com
Recent investigations have focused on doping copper oxides with antimony to create novel TCO materials. Specifically, the introduction of antimony into p-type cuprous oxide (Cu₂O) thin films has been shown to favorably alter their electrical and optical characteristics. In one study, p-type Cu₂O films were prepared by electrodeposition, with antimony introduced as a dopant. researchgate.net Research demonstrated that a small amount of antimony doping improves electrical stability and enhances transparency in the infrared region of the electromagnetic spectrum. researchgate.net An optimal doping concentration was identified to achieve the best balance of properties, highlighting the potential for precisely tuning the material for specific TCO applications. researchgate.net
| Dopant Concentration (Sb mole fraction) | Key Properties Improved | Reference |
|---|---|---|
| 0.75 mol% | Best electrical resistivity and improved infrared transparency | researchgate.net |
Photoelectrochemical (PEC) cells offer a promising route for converting solar energy into chemical fuels, such as hydrogen, through water splitting. The efficiency of these cells hinges on the properties of the photoelectrode material, which must absorb light effectively and facilitate charge transport. Copper oxides are considered promising photocathode materials due to their ability to absorb a broad spectrum of visible light. rsc.org
The performance of cuprous oxide (Cu₂O) photocathodes can be significantly enhanced through antimony doping. researchgate.net Studies involving Sb-doped Cu₂O thin films have shown that the incorporation of antimony leads to a marked improvement in photoelectrochemical performance. After a post-thermal annealing process, an Sb-doped Cu₂O sample exhibited a significantly enhanced photocurrent of approximately 0.65 mA/cm² (versus a reversible hydrogen electrode) without the need for metal catalysts. researchgate.net This enhancement is attributed to the improved electrical stability and crystalline quality resulting from the antimony doping, which facilitates more efficient transport of charge carriers. researchgate.net
| Material | Enhanced Photocurrent Density (vs. RHE) | Conditions | Reference |
|---|---|---|---|
| Post-thermal annealed Sb-doped Cu₂O | ~0.65 mA/cm² | Without metal catalysts | researchgate.net |
Emerging Applications in Advanced Material Science
Beyond optoelectronics, the interplay between antimony and copper oxides is being explored at the nanoscale, particularly in the realm of two-dimensional (2D) materials and as functional dopants in advanced semiconductor devices.
Antimonene, a single layer of antimony atoms, is a 2D material with promising semiconductor properties suitable for next-generation electronics. wikipedia.org A significant challenge in harnessing 2D materials is their synthesis on non-metallic, insulating, or semiconducting substrates, which is crucial for their integration into electronic devices.
Groundbreaking research has demonstrated the direct, large-scale synthesis of high-quality antimonene on a dielectric copper oxide surface. This process involves growing a monolayer of antimonene on a Cu₃O₂/Cu(111) substrate using molecular beam epitaxy. A key finding is that the antimonene interacts weakly with the copper oxide surface, which preserves its intrinsic semiconducting nature. Furthermore, the strain induced by the substrate allows for the tuning of the antimonene's electronic bandgap. This work represents a critical step toward the practical implementation and processing of antimonene-based devices.
When antimonene is exposed to air, it can form antimonene oxide, a 2D oxide layer. aps.org Theoretical studies based on density functional theory (DFT) have explored various stable structures of single- and few-layer antimony oxides. These 2D oxide layers exhibit a wide range of electronic properties, with band gaps ranging from 2.0 to 4.9 eV, depending on their specific structure and stoichiometry. aps.org Understanding the interaction and formation of these oxide layers on surfaces like copper oxide is vital for controlling the properties of antimonene and developing novel 2D heterostructures.
| Property | Observation | Significance | Reference |
|---|---|---|---|
| Synthesis Method | Molecular Beam Epitaxy on Cu₃O₂/Cu(111) | Allows for large-scale growth on a dielectric substrate. | researchgate.net |
| Material Interaction | Weak interaction between antimonene and copper oxide surface | Preserves the semiconducting nature of antimonene. | researchgate.net |
| Bandgap | Tunable via substrate-induced strain | Enables tailoring of electronic properties for specific applications. | researchgate.net |
| Oxidized Form | Antimonene oxide can form with band gaps from 2.0 to 4.9 eV | Oxidation can be used to tailor electronic properties. | aps.org |
Doping, the intentional introduction of impurities into a semiconductor, is a fundamental process for controlling its electrical properties. Antimony is recognized as a useful dopant, particularly for creating n-type conductivity in materials like silicon. google.com In the context of copper-containing compounds, antimony doping has shown significant benefits.
Research into kesterite Cu₂(Zn,Sn)(S,Se)₄ (CZTSSe), a material used in solar cells, has demonstrated that doping the absorber layer with a small amount of antimony can substantially improve device performance. nih.gov A study showed that doping with 0.5 mol% Sb improved the power-conversion efficiency of a CZTSSe solar cell from 6.0% to 8.2%. nih.gov This improvement was linked to an increase in grain size and a reduction in series resistance. Similarly, antimony doping in other complex oxides, such as the perovskite Sr₂Fe₁.₅Mo₀.₅O₆-δ, has been shown to greatly enhance electrocatalytic performance for applications in solid oxide fuel cells. rsc.org
In a related application, an antimony-doped Cu/Cu₂O catalyst was developed for the highly selective electrochemical reduction of CO₂ to CO. rsc.org The doping with antimony was found to suppress the competing hydrogen evolution reaction and improve the Faradaic efficiency towards CO to as high as ~95%. rsc.org These examples underscore the versatility of antimony as a dopant in copper-based and other advanced semiconductor materials to enhance their functionality for energy conversion and catalysis.
| Device/Material | Effect of Sb Doping | Performance Metric | Reference |
|---|---|---|---|
| Cu₂(Zn,Sn)(S,Se)₄ (CZTSSe) Solar Cell | Improved power-conversion efficiency | Efficiency increased from 6.0% to 8.2% with 0.5 mol% Sb | nih.gov |
| Cu/Cu₂O Catalyst for CO₂ Reduction | Enhanced selectivity and efficiency | Faradaic efficiency for CO reached ~95% | rsc.org |
| Sr₂Fe₁.₅Mo₀.₅O₆-δ (SFM) Perovskite Anode | Improved anode performance | Decreased area specific resistance by a factor of 2.4 | rsc.org |
Emerging Research Directions and Future Outlook in Antimony Copper Oxide Materials
Nanostructure and Heterostructure Engineering for Enhanced Performance
A primary focus of current research is the engineering of antimony copper oxide at the nanoscale. By controlling the size, dimensionality, and morphology of these materials, researchers can significantly alter their physical and chemical properties. For instance, the creation of nanostructured materials, such as 3D islands, 2D thin films, and 1D nanorods, can lead to quantum confinement and surface effects that are not observed in their bulk counterparts. researchgate.net
The fabrication of antimony nanostructures on copper oxide layers is a particularly promising avenue for applications in solar cells, as well as electronic and photonic devices. researchgate.net High-resolution scanning tunneling microscopy has revealed that wrinkled antimony phases can be formed on the copper oxide surface. researchgate.net Further deposition of antimony can lead to the formation of different phases, including armchair-like and zigzagged configurations. researchgate.net These nanostructures exhibit high stability and unique electronic properties. researchgate.net
Heterostructure engineering, which involves interfacing this compound with other materials, is another key strategy for enhancing performance. The design of oxide heterostructures where oxygen defects can be manipulated is of great interest due to the potential for novel properties to arise at the interfaces, such as high catalytic activity. researchgate.net For example, creating a heterostructure of antimonene on a metallic quantum well has been demonstrated, showcasing the potential to engineer the electronic band structure through quantum size effects. researchgate.net
| Research Finding | Material System | Potential Application | Reference |
| Formation of wrinkled antimony phases (armchair and zigzag) | Antimony on Copper Oxide Cu(110) | Electronics, Photonics, Solar Cells | researchgate.net |
| Engineering of electronic band structure via quantum size effect | Antimonene on a metallic quantum well | Advanced electronic devices | researchgate.net |
| Controlled growth of 3D islands, 2D thin films, and 1D nanorods | Antimony nanostructures | Solid-state devices | researchgate.net |
Multiscale Modeling and AI-Driven Materials Discovery
Computational modeling at multiple length and time scales provides deeper insights into the physical mechanisms governing material behavior. iith.ac.in This allows researchers to predict how processing and structure influence the properties of this compound. Data generated from these physics-based models can then be used to train machine learning models, enabling the rapid screening of potential compositions and structures for desired applications. iith.ac.in
| Technique | Application in this compound Research | Key Benefit | Reference |
| Multiscale Modeling | Simulating material behavior from atomic to macroscopic levels to understand structure-property relationships. | Provides deep insights into physical mechanisms. | iith.ac.in |
| AI/Machine Learning | Accelerating the screening of new compositions and predicting material properties. | Reduces the time and cost of experimental discovery. | matsci.techiith.ac.in |
| Autonomous Experimentation | Integrating AI with robotics for automated synthesis and characterization. | Enables high-throughput validation of AI-driven predictions. | aimaterialsworkshop.org |
In Situ and Operando Characterization for Mechanism Elucidation
To truly understand and optimize the performance of this compound materials, it is crucial to study them under actual operating conditions. In situ and operando characterization techniques are powerful tools for elucidating reaction mechanisms and observing dynamic changes in the material's structure and composition. nih.gov These methods allow researchers to probe the catalyst structure and the reaction as it is happening, providing a comprehensive picture of the processes at play. nih.gov
Techniques like X-ray absorption spectroscopy (XAS) can determine the element-specific local geometric and electronic structure around an absorbing element. nih.gov For example, operando XAS was used to discover that under certain conditions, a copper oxide catalyst was composed of half Cu and half Cu(I) during a reaction, whereas different conditions led to a complete conversion to metallic Cu. nih.gov Similarly, in situ Raman spectroscopy has been employed to identify the formation of catalytically active Cu(III) oxide species on copper and copper oxide surfaces during the electrochemical oxygen evolution reaction. acs.org These insights are critical for designing more efficient and stable catalysts.
The application of these techniques to this compound systems can reveal transient, short-lived, and non-equilibrium states that would otherwise be missed by ex situ measurements. ornl.gov This knowledge is invaluable for understanding catalytic mechanisms, degradation pathways, and phase transformations.
| Characterization Technique | Information Gained | Relevance to this compound | Reference |
| In Situ/Operando X-ray Absorption Spectroscopy (XAS) | Element-specific local geometric and electronic structure, oxidation state, and coordination number during reaction. | Understanding changes in the oxidation states of copper and antimony during catalytic or electrochemical processes. | nih.gov |
| In Situ/Operando Raman Spectroscopy | Identification of vibrational modes of chemical bonds, revealing the formation of intermediate or active species. | Detecting the formation of specific copper or antimony oxide phases that act as catalytic sites. | acs.org |
| In Situ Emission Fourier Transform Infrared (FTIR) Spectroscopy | Analysis of surface species and thermal stability of materials under reaction conditions. | Determining the thermal stability of different this compound phases and identifying surface adsorbates during catalysis. | researchgate.net |
Sustainable Synthesis Routes and Lifecycle Assessment Considerations
As the demand for advanced materials like this compound grows, so does the importance of developing sustainable synthesis methods and considering the entire lifecycle of the material. Green synthesis routes aim to reduce the environmental impact of production by using less hazardous chemicals, lower reaction temperatures, and improving energy efficiency. nih.gov For the related copper antimony sulfide (B99878) system, a novel solution-based method has been developed that allows for synthesis at a low reaction temperature of 110°C with a high yield of over 90%. nih.gov
Life Cycle Assessment (LCA) is a tool used to quantify the environmental burdens of a product or technology from cradle to grave. researchgate.net For this compound, this would involve assessing the impacts of raw material extraction (mining of copper and antimony), processing, manufacturing, use, and end-of-life recycling or disposal. publicationslist.org The mining and processing of metals can have significant energy and greenhouse gas impacts. publicationslist.org
Research into recycling processes for complex metal oxides is crucial for establishing a circular economy. rsc.org Developing closed-loop chemical recycling methods for materials like this compound could prevent them from becoming waste and reduce the environmental impact of synthesis by reusing valuable components. rsc.org Integrating LCA into the early stages of process development can help identify and mitigate environmental hotspots, ensuring that new materials and technologies are truly sustainable. rsc.org
Hybrid and Composite Material Development with this compound
The development of hybrid and composite materials offers a powerful strategy to enhance the properties of this compound or impart new functionalities. By combining this compound with other materials, such as polymers or other nanomaterials, it is possible to create composites with synergistic properties that exceed those of the individual components.
A diverse family of metal oxide-integrated conducting polymer composites can be used in a variety of advanced technologies. rsc.org The integration of metal oxides with conducting polymers can enhance their structural framework as well as their electrical and catalytic properties, with applications in biomedical sensing and energy storage. rsc.org For instance, a hybrid nanocomposite containing polypyrrole and antimony(III) oxide has been synthesized and studied for its structural, optical, and thermal properties. researchgate.net
Another approach involves creating hybrid nanostructures with other metal oxides or carbon-based materials. For example, copper oxide-antimony oxide has been entrapped within a sodium alginate hydrogel to create an efficient and selective catalyst for the reduction of nitrophenols in wastewater. nih.gov The hydrogel wrapping prevents the agglomeration of the nanoparticles and facilitates easy recycling of the catalyst. nih.gov Similarly, composites of silver and copper nanoparticles have been developed for metal-metal bonding applications, where the silver component helps to control the oxidation of the copper. scispace.com
| Composite System | Components | Potential Application | Key Advantage | Reference |
| Polymer Nanocomposite | Polypyrrole and Antimony(III) Oxide | Electronics, Shielding | Enhanced stability and unique optical/thermal properties. | researchgate.net |
| Hydrogel Catalyst | Copper Oxide-Antimony Oxide in Sodium Alginate | Wastewater Treatment | High catalytic efficiency, selectivity, and recyclability. | nih.gov |
| Bimetallic Nanostructures | Silver and Copper Nanoparticles | Electronic Interconnects | Controlled oxidation and enhanced bonding properties. | scispace.com |
Tailoring Functionality through Defect Engineering and Strain Manipulation
The functionality of many advanced materials is derived from the precise control of point defects. researchgate.net Defect engineering, which involves the intentional introduction and manipulation of defects such as vacancies and interstitials, is a powerful tool for tailoring the electrical, optical, and catalytic properties of this compound. By controlling the concentration and type of defects, it is possible to alter properties like conductivity and catalytic activity. researchgate.net
For example, in transition metal oxide heterostructures, oxygen point defects at the interfaces can play a crucial role in inducing novel properties. researchgate.net The ability to resolve the state and concentration of local oxygen defects is essential for designing oxide heterostructures with specific functionalities. researchgate.net Doping is a common method of defect engineering. The introduction of dopant atoms into the copper oxide lattice can alter its structure and morphology, leading to enhanced properties. nih.gov
Strain manipulation is another emerging strategy to tune the properties of materials. Applying strain to a crystal lattice can modify bond lengths and angles, which in turn affects the electronic band structure and physical properties. This can be achieved through methods like lattice mismatch in heteroepitaxial growth or by applying external mechanical stress. The combination of defect and strain engineering offers a rich playground for designing this compound materials with precisely tailored functionalities for specific applications.
Q & A
Q. What are the critical parameters to control during the synthesis of antimony copper oxide to achieve phase purity?
Methodological Answer:
- Maintain precise stoichiometric ratios of precursors (e.g., Sb₂O₃ and CuO) and optimize calcination temperature (typically 600–900°C) to avoid secondary phases .
- Use thermogravimetric analysis (TGA) to monitor decomposition steps and X-ray diffraction (XRD) for phase identification. Cross-reference XRD patterns with ICDD databases to confirm purity .
Q. How can researchers validate the crystallographic structure of this compound using XRD?
Methodological Answer:
- Calibrate the diffractometer using a standard (e.g., silicon). Collect data at slow scan rates (0.5°–2°/min) to enhance resolution.
- Refine lattice parameters via Rietveld analysis and compare with published structures (e.g., CuSb₂O₆ or Cu₃SbO₄). Discrepancies >0.02 Å suggest synthesis errors or impurities .
Q. What safety protocols are essential when handling antimony-containing precursors?
Methodological Answer:
Q. How should researchers design a systematic study to correlate synthesis conditions with optical properties?
Methodological Answer:
- Vary one parameter at a time (e.g., annealing time, atmosphere) while fixing others. Use UV-Vis-NIR spectroscopy to measure bandgap (Tauc plot method) and photoluminescence for defect analysis.
- Document raw data in appendices and processed data (e.g., normalized absorbance) in the main text to ensure reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported electrical conductivity values for this compound?
Methodological Answer:
Q. How can computational modeling (e.g., DFT) predict defect chemistry in this compound?
Methodological Answer:
Q. What advanced techniques characterize surface reactivity for catalytic applications of this compound?
Methodological Answer:
- Perform in-situ FTIR or Raman spectroscopy during catalytic reactions (e.g., CO oxidation) to identify active sites.
- Use scanning transmission electron microscopy (STEM) with EELS to map surface oxidation states and adsorbate interactions .
Q. How to optimize thin-film deposition of this compound for photovoltaic studies?
Methodological Answer:
Q. What statistical methods are recommended for analyzing variability in magnetic susceptibility data?
Methodological Answer:
Q. How to integrate this compound into composite materials for enhanced thermoelectric performance?
Methodological Answer:
- Fabricate composites with graphene or Bi₂Te₃ via ball milling and spark plasma sintering (SZT). Measure Seebeck coefficient and thermal conductivity (laser flash method).
- Model phonon scattering using the Debye-Callaway formalism to interpret thermal conductivity reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
